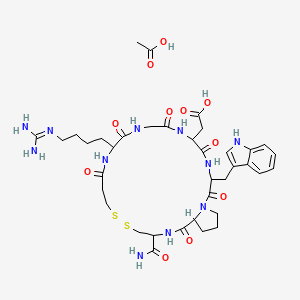

Eptifibatide acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C37H53N11O11S2 |

|---|---|

Poids moléculaire |

892.0 g/mol |

Nom IUPAC |

acetic acid;2-[20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid |

InChI |

InChI=1S/C35H49N11O9S2.C2H4O2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25;1-2(3)4/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39);1H3,(H,3,4) |

Clé InChI |

KWKBRYJYRIUYEI-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)O.C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |

Origine du produit |

United States |

Foundational & Exploratory

Eptifibatide Acetate and Its Interaction with Integrin αIIbβ3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eptifibatide (B1663642) acetate (B1210297) is a cyclic heptapeptide (B1575542) and a potent, reversible antagonist of the platelet integrin receptor αIIbβ3. This technical guide provides an in-depth analysis of the molecular mechanism of action of eptifibatide, focusing on its interaction with integrin αIIbβ3. The guide details the binding kinetics, structural changes, and downstream signaling effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and processes.

Introduction to Integrin αIIbβ3 and Eptifibatide

Integrin αIIbβ3, also known as glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa), is the most abundant integrin on the surface of platelets.[1] It plays a critical role in hemostasis and thrombosis by mediating platelet aggregation. In its resting state, αIIbβ3 has a low affinity for its primary ligand, fibrinogen.[2] Upon platelet activation by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, or collagen, a conformational change occurs in the integrin, shifting it to a high-affinity state that allows for fibrinogen binding.[2][3] This binding bridges adjacent platelets, leading to the formation of a platelet plug.[2]

Eptifibatide is a synthetic cyclic heptapeptide designed to mimic a key recognition sequence for αIIbβ3.[4] Derived from barbourin, a protein found in the venom of the southeastern pygmy rattlesnake, eptifibatide contains a lysine-glycine-aspartic acid (KGD) sequence.[2][5] This motif is crucial for its specific and reversible binding to the ligand-binding pocket of αIIbβ3, thereby competitively inhibiting the binding of fibrinogen and von Willebrand factor (vWF).[1][4][6]

Mechanism of Action of Eptifibatide on Integrin αIIbβ3

Competitive Binding and Inhibition of Ligand Adhesion

Eptifibatide functions as a direct and reversible competitive antagonist of the αIIbβ3 receptor.[1][4] It binds to the ligand-binding pocket located at the interface of the αIIb and β3 subunits.[1] The binding is primarily mediated by the interaction of its modified KGD sequence with specific residues within the receptor. The homoarginine residue of eptifibatide forms a salt bridge with Asp224 in the αIIb subunit, while the aspartate residue coordinates with the magnesium ion (Mg²⁺) in the Metal Ion-Dependent Adhesion Site (MIDAS) of the β3 subunit. This occupation of the binding site physically obstructs the access of natural ligands like fibrinogen and vWF, thereby preventing platelet aggregation.[1]

Induction of Conformational Changes

The binding of eptifibatide to integrin αIIbβ3 induces significant conformational changes in the receptor. Cryo-electron microscopy (cryo-EM) studies have revealed that eptifibatide binding triggers a dramatic swing-out of the hybrid/PSI domains of the β3 subunit, leading to an "open" conformation of the integrin headpiece.[7][8][9] This structural alteration is a key aspect of its inhibitory function. However, this induced open conformation has also been suggested to potentially lead to "outside-in" signaling, which in some contexts might contribute to paradoxical platelet activation, a phenomenon observed with some αIIbβ3 antagonists.[1]

Quantitative Data

The interaction of eptifibatide with integrin αIIbβ3 and its functional consequences have been quantified through various experimental approaches.

| Parameter | Value | Experimental Condition | Reference |

| Binding Affinity (Kd) | 15 nM | Not specified | [1] |

| IC50 (ADP-induced Aggregation) | 0.11-0.22 µg/mL | 20 µM ADP, citrated blood | [10] |

| IC50 (Collagen-induced Aggregation) | 0.28-0.34 µg/mL | 5 µg/mL collagen, citrated blood | [10] |

| IC50 (ADP-induced Aggregation) | 0.24 ± 0.06 μM | Not specified | [11] |

| IC50 (ADP-induced Aggregation) | ~22 µg/mL | Porcine platelets | [12] |

| IC50 (Collagen-induced Aggregation) | ~29 µg/mL | Porcine platelets | [12] |

| IC50 (Thrombin-induced Aggregation) | ~31 µg/mL | Porcine platelets | [12] |

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_d) of eptifibatide binding to integrin αIIbβ3.

Methodology:

-

Immobilization of Integrin αIIbβ3:

-

Purified integrin αIIbβ3 is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

-

The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

A solution of integrin αIIbβ3 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) is injected over the activated surface.

-

Remaining active sites are deactivated with ethanolamine.

-

-

Binding Analysis:

-

A running buffer (e.g., HBS-P buffer: 10 mM HEPES, 150 mM NaCl, 0.005% surfactant P20, pH 7.4) containing divalent cations (e.g., 1 mM MgCl₂ and 1 mM CaCl₂) is flowed over the chip.

-

Serial dilutions of eptifibatide in the running buffer are injected over the immobilized integrin surface at a constant flow rate.

-

The association and dissociation phases are monitored in real-time by measuring the change in the SPR signal (response units, RU).

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate k_on, k_off, and K_d.

-

Platelet Aggregation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of eptifibatide for platelet aggregation.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate (B86180) or hirudin).

-

The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP from red and white blood cells.

-

-

Aggregation Measurement:

-

PRP is placed in a cuvette in a light transmission aggregometer and stirred at 37°C.

-

Different concentrations of eptifibatide are added to the PRP and incubated for a short period.

-

Platelet aggregation is induced by adding an agonist, such as ADP (e.g., 5-20 µM) or collagen (e.g., 1-5 µg/mL).[10][13]

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

-

-

Data Analysis:

-

The percentage of aggregation inhibition is calculated for each eptifibatide concentration relative to a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the eptifibatide concentration and fitting the data to a sigmoidal dose-response curve.

-

Cryo-Electron Microscopy (Cryo-EM)

Objective: To determine the three-dimensional structure of the eptifibatide-integrin αIIbβ3 complex.

Methodology:

-

Purification of Integrin αIIbβ3:

-

Full-length integrin αIIbβ3 is purified from human platelets, often through affinity chromatography.[7]

-

-

Complex Formation:

-

Purified integrin αIIbβ3 is incubated with an excess of eptifibatide to ensure saturation of the binding sites.

-

-

Cryo-EM Sample Preparation:

-

A small volume of the complex solution is applied to a cryo-EM grid.

-

The grid is blotted to create a thin film and then rapidly plunged into liquid ethane (B1197151) to vitrify the sample.

-

-

Data Collection and Processing:

-

The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures.

-

A large number of particle images are collected and processed using specialized software to reconstruct a high-resolution 3D map of the complex.[9]

-

-

Model Building:

-

An atomic model of the eptifibatide-αIIbβ3 complex is built into the cryo-EM density map.[7]

-

Visualizations

Signaling Pathway of Integrin αIIbβ3 Activation and Inhibition by Eptifibatide

Caption: Integrin αIIbβ3 activation and inhibition by eptifibatide.

Experimental Workflow for Platelet Aggregation Assay

Caption: Workflow for determining the IC50 of eptifibatide.

Logical Relationship of Eptifibatide's Mechanism of Action

Caption: Logical flow of eptifibatide's mechanism of action.

Conclusion

This compound is a well-characterized antagonist of integrin αIIbβ3, exhibiting a clear mechanism of action centered on competitive and reversible binding to the receptor's ligand-binding site. This interaction prevents the binding of endogenous ligands, thereby inhibiting platelet aggregation. The induction of a conformational change in the integrin is a key feature of its molecular interaction. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of cardiovascular drug development, facilitating a deeper understanding of this important therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure-Guided Design of a High-Affinity Platelet Integrin αIIbβ3 Receptor Antagonist That Disrupts Mg2+ Binding to the MIDAS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrin αIIbβ3: From Discovery to Efficacious Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Research Portal [scholarship.miami.edu]

- 9. Cryo-EM structures of full-length integrin αIIbβ3 in native lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding of a fibrinogen mimetic stabilizes integrin αIIbβ3's open conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ptfarm.pl [ptfarm.pl]

- 13. researchgate.net [researchgate.net]

Structural Analysis of Eptifibatide and its Receptor Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eptifibatide (B1663642) is a potent, intravenously administered antiplatelet agent widely used in the management of acute coronary syndromes and during percutaneous coronary interventions. As a synthetic cyclic heptapeptide (B1575542), its therapeutic efficacy stems from its highly specific and reversible antagonism of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. This document provides an in-depth technical guide on the structural characteristics of eptifibatide, the molecular details of its interaction with the GPIIb/IIIa receptor, and the experimental methodologies used to elucidate these properties. It aims to serve as a comprehensive resource for researchers, scientists, and professionals involved in cardiovascular drug discovery and development.

Introduction

Platelet aggregation is the critical final step in the formation of a thrombus, a process central to the pathophysiology of acute coronary syndromes (ACS).[1][2] The glycoprotein IIb/IIIa receptor (integrin αIIbβ3), a heterodimeric complex found exclusively on the surface of platelets and their progenitors, plays a pivotal role by binding fibrinogen and von Willebrand factor (vWF), thereby cross-linking platelets.[1][3][4] Eptifibatide was developed as a competitive antagonist to block this interaction, thus preventing the formation of a stable platelet plug.[3][4][5]

Derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri), eptifibatide is a cyclic heptapeptide designed to mimic the Arg-Gly-Asp (RGD) recognition sequence of natural ligands like fibrinogen.[3][6][7] Its structure incorporates a key Lys-Gly-Asp (KGD) sequence, which confers high specificity and reversible binding to the GPIIb/IIIa receptor.[5][6][7] This guide details the structural biology of eptifibatide, its binding kinetics, and the functional consequences of its interaction with the GPIIb/IIIa receptor.

Structural and Physicochemical Properties of Eptifibatide

Eptifibatide is a cyclic heptapeptide containing six amino acids and a mercaptopropionyl residue, with a disulfide bridge forming the cyclic structure.[7] This constrained conformation is crucial for its high-affinity binding to the receptor.

| Property | Value | Reference |

| Molecular Formula | C35H49N11O9S2 | [8] |

| Molecular Weight | 831.97 g/mol | [8] |

| Amino Acid Sequence | Mpr-Har-Gly-Asp-Trp-Pro-Cys-NH2 (Cyclic, disulfide bond between Mpr and Cys) | [9] |

| Key Recognition Motif | Lys-Gly-Asp (KGD) analog (Har-Gly-Asp) | [5][6][7] |

The GPIIb/IIIa Receptor: Eptifibatide's Target

The GPIIb/IIIa receptor is an integrin that, upon platelet activation, undergoes a conformational change from a low-affinity "bent" state to a high-affinity, extended state capable of binding its ligands.[3][10] The binding site for RGD/KGD-containing ligands is located at the interface of the αIIb and β3 subunits.

Mechanism of Action and Receptor Interaction

Eptifibatide functions as a direct competitive antagonist of the GPIIb/IIIa receptor.[3][5][6] It binds to the receptor on both activated and resting platelets, physically obstructing the binding of fibrinogen and vWF.[4][5] The interaction is characterized by:

-

Reversibility: Eptifibatide has a relatively low binding affinity and a short plasma half-life (approximately 2.5 hours), leading to rapid reversal of platelet inhibition upon cessation of infusion.[2][4][11]

-

Specificity: The KGD sequence provides high specificity for the GPIIb/IIIa receptor over other integrins.[1]

-

Binding Site: Crystallographic studies reveal that the homoarginine (Har) residue of eptifibatide forms a salt bridge with Asp224 in the αIIb subunit, while the aspartate (Asp) residue coordinates with a Mg2+ ion at the Metal Ion-Dependent Adhesion Site (MIDAS) in the β3 subunit.[10][12]

The binding of eptifibatide induces a significant conformational change in the receptor, specifically a large "swing-out" of the β3 hybrid domain, which is thought to contribute to its inhibitory function.[10]

Quantitative Analysis of Eptifibatide-Receptor Interaction

The binding affinity and inhibitory potency of eptifibatide have been quantified through various in vitro and ex vivo assays.

| Parameter | Value | Condition/Assay | Reference |

| Dissociation Constant (Kd) | 120 nM | Low affinity, allows for rapid dissociation | [4] |

| Platelet Aggregation Inhibition | >80% | Achieved at therapeutic plasma concentrations | [5][13] |

| ADP-induced Aggregation | Reduced to 6.4% ± 2.9% | 4 µg/mL eptifibatide in citrated whole blood | [14][15] |

| Structural Resolution (Cryo-EM) | 3.1 Å | Full-length αIIbβ3 complexed with eptifibatide (PDB: 8T2U) | [10][16] |

| Structural Resolution (X-ray) | 2.75 Å | αIIbβ3 complexed with eptifibatide (PDB: 7THO) | [17] |

Signaling Pathways and Experimental Workflows

GPIIb/IIIa Signaling and Eptifibatide Inhibition

Platelet activation triggers an "inside-out" signaling cascade that shifts the GPIIb/IIIa receptor to its high-affinity state. Ligand binding then initiates "outside-in" signaling, leading to platelet spreading and thrombus stabilization. Eptifibatide blocks the crucial ligand-binding step, thereby inhibiting outside-in signaling.

Caption: GPIIb/IIIa signaling cascade and the inhibitory mechanism of eptifibatide.

Experimental Workflow: Competitive Binding Assay

Determining the binding affinity (IC50) of an unlabeled compound like eptifibatide is often achieved through a competitive binding assay.

Caption: Workflow for a competitive ELISA to determine eptifibatide's IC50.

Detailed Experimental Protocols

Protocol: Structural Determination by Cryo-Electron Microscopy (Cryo-EM)

This protocol is a generalized methodology based on published structures of the eptifibatide-integrin complex, such as PDB ID: 8T2U.[16]

-

Protein Expression and Purification:

-

Express full-length human integrin αIIb and β3 subunits in a suitable cell line (e.g., HEK293 cells).

-

Lyse cells and solubilize the membrane fraction using a mild detergent (e.g., dodecyl maltoside).

-

Purify the αIIbβ3 heterodimer using affinity chromatography, followed by size-exclusion chromatography to ensure homogeneity.

-

-

Complex Formation:

-

Incubate the purified αIIbβ3 receptor with a molar excess of eptifibatide for a defined period (e.g., 1 hour) on ice to ensure saturation of the binding sites.

-

-

Grid Preparation and Vitrification:

-

Apply a small volume (3-4 µL) of the protein-ligand complex solution to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).

-

Blot the grid for a few seconds to create a thin film of the solution.

-

Plunge-freeze the grid into liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot Mark IV) to embed the complexes in a layer of vitreous ice.

-

-

Data Collection:

-

Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM) (e.g., Titan Krios) operating at 300 kV.

-

Collect a large dataset of high-resolution images (micrographs) using an automated data collection software (e.g., EPU) and a direct electron detector.

-

-

Image Processing and 3D Reconstruction:

-

Perform motion correction and contrast transfer function (CTF) estimation for all micrographs.

-

Use automated particle picking software (e.g., RELION, CryoSPARC) to select images of individual integrin-eptifibatide complexes.

-

Perform 2D classification to remove noise and select for high-quality particle views.

-

Generate an initial 3D model (ab initio reconstruction).

-

Perform 3D classification and refinement to achieve a high-resolution 3D density map of the complex.

-

-

Model Building and Refinement:

-

Fit the known crystal structures of the integrin domains and a model of eptifibatide into the cryo-EM density map using software like Coot or Chimera.

-

Refine the atomic model against the density map to optimize geometry and fit.

-

Validate the final structure using established metrics.

-

Protocol: Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the standard ex vivo method for assessing the functional effect of eptifibatide on platelet aggregation.[18][19]

-

Sample Preparation:

-

Collect whole blood from subjects via venipuncture into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes. The PPP is used to set the 100% aggregation baseline.

-

-

Assay Procedure:

-

Place a cuvette with a specific volume of PRP into the sample holder of a light transmission aggregometer and add a stir bar.

-

Calibrate the instrument by setting the light transmission of the PRP sample to 0% and the PPP sample to 100%.

-

Add a vehicle control or a specific concentration of eptifibatide to the PRP sample and incubate for a short period.

-

Initiate platelet aggregation by adding a platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP, e.g., 20 µM final concentration).

-

Record the change in light transmission over time (typically 5-10 minutes) as platelets aggregate, allowing more light to pass through the sample.

-

-

Data Analysis:

-

The primary endpoint is the maximal platelet aggregation (%), which is the maximum light transmission achieved during the recording period.

-

Calculate the percent inhibition for each eptifibatide concentration relative to the vehicle control.

-

Plot the percent inhibition against the eptifibatide concentration to determine the IC50 value (the concentration of eptifibatide that inhibits platelet aggregation by 50%).

-

Conclusion

Eptifibatide's clinical success is firmly rooted in its well-defined structural properties and its specific, reversible interaction with the GPIIb/IIIa receptor. The cyclic nature of the peptide, centered around the KGD-mimicking Har-Gly-Asp sequence, provides the precise conformation required for high-affinity binding and potent inhibition of platelet aggregation. The detailed structural information from cryo-EM and X-ray crystallography, combined with quantitative binding and functional data, provides a complete picture of its mechanism of action. The experimental protocols detailed herein represent the foundational techniques used to characterize such peptide-based integrin antagonists, offering a roadmap for future research and development in the field of antithrombotic therapy.

References

- 1. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Eptifibatide? [synapse.patsnap.com]

- 4. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Platelet glycoprotein IIb/IIIa inhibitors in percutaneous coronary intervention: focus on the pharmacokinetic-pharmacodynamic relationships of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eptifibatide: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Structure-Guided Design of a High-Affinity Platelet Integrin αIIbβ3 Receptor Antagonist That Disrupts Mg2+ Binding to the MIDAS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A novel method to assess platelet inhibition by eptifibatide with thrombelastograph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. rcsb.org [rcsb.org]

- 17. rcsb.org [rcsb.org]

- 18. ahajournals.org [ahajournals.org]

- 19. ahajournals.org [ahajournals.org]

Eptifibatide's Attenuation of Platelet Activation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eptifibatide (B1663642), a cyclic heptapeptide, is a potent and specific antagonist of the platelet glycoprotein (B1211001) (GP) IIb/IIIa receptor (also known as integrin αIIbβ3).[1][2][3] Its primary mechanism of action is the reversible and competitive inhibition of fibrinogen, von Willebrand factor, and other adhesive ligands binding to this receptor, which represents the final common pathway of platelet aggregation.[4][5] This technical guide provides an in-depth analysis of eptifibatide's effect on platelet activation pathways, supported by quantitative data from key clinical trials, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Mechanism of Action: Competitive and Reversible Inhibition of GPIIb/IIIa

Eptifibatide is a synthetic peptide derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri).[4] It mimics the arginine-glycine-aspartic acid (RGD) sequence of adhesive ligands, allowing it to bind with high affinity and specificity to the GPIIb/IIIa receptor.[5] This binding is competitive, directly preventing the cross-linking of platelets by fibrinogen, a critical step in thrombus formation.[1][3]

Unlike the irreversible binding of some other GPIIb/IIIa inhibitors, eptifibatide's interaction with the receptor is reversible, with a rapid dissociation rate. This contributes to a relatively short plasma half-life of approximately 2.5 hours and allows for the restoration of normal platelet function within 4 to 8 hours after discontinuation of the infusion.[6]

Impact on Platelet Signaling Pathways

The GPIIb/IIIa receptor participates in bidirectional signaling, encompassing both "inside-out" and "outside-in" pathways. Eptifibatide's blockade of this receptor profoundly affects both processes.

Interruption of "Inside-Out" Signaling

"Inside-out" signaling is the process by which intracellular signals originating from platelet activation by agonists (e.g., ADP, thrombin, collagen) lead to a conformational change in the extracellular domain of the GPIIb/IIIa receptor, increasing its affinity for ligands. Eptifibatide, by occupying the ligand binding site, does not prevent this conformational change but effectively renders it inconsequential by blocking the subsequent binding of fibrinogen and other adhesive molecules.

Inhibition of "Outside-In" Signaling

"Outside-in" signaling occurs after ligand binding to the activated GPIIb/IIIa receptor, triggering a cascade of intracellular events that lead to platelet spreading, clot retraction, and further platelet activation and stabilization of the thrombus. By preventing the initial ligand binding, eptifibatide effectively abrogates the entire downstream "outside-in" signaling cascade.

Quantitative Data on Eptifibatide's Effects

The clinical efficacy of eptifibatide has been demonstrated in several large-scale clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Pharmacodynamic Properties of Eptifibatide

| Parameter | Value | Condition | Reference |

| IC50 (ADP-induced Aggregation) | 0.11-0.22 µg/mL | Citrated Blood | [7] |

| IC50 (Collagen-induced Aggregation) | 0.28-0.34 µg/mL | Citrated Blood | [7] |

| Platelet Aggregation Inhibition | >80% | 5 minutes post-bolus (180 µg/kg) | [8] |

| Receptor Occupancy | >80% | In 45% of patients immediately post-bolus | [8] |

| Plasma Half-life | ~2.5 hours | - | [6] |

| Platelet Function Return to Normal | 4-8 hours | Post-infusion | [6] |

Table 2: Clinical Efficacy of Eptifibatide in Major Clinical Trials

| Trial | Patient Population | Eptifibatide Regimen | Primary Endpoint | Result (Eptifibatide vs. Placebo) | p-value | Reference |

| PURSUIT | NSTE-ACS | 180 µg/kg bolus + 2.0 µg/kg/min infusion | Death or MI at 30 days | 14.2% vs. 15.7% | 0.04 | [9][10] |

| IMPACT-II | PCI | 135 µg/kg bolus + 0.5 µg/kg/min infusion | Death, MI, or urgent revascularization at 30 days | 9.2% vs. 11.4% | 0.063 | [11] |

| ESPRIT | Non-urgent PCI with stent | Two 180 µg/kg boluses + 2.0 µg/kg/min infusion | Death, MI, or urgent target vessel revascularization at 48 hours | 6.6% vs. 10.5% | 0.0015 | [12][13] |

NSTE-ACS: Non-ST-Elevation Acute Coronary Syndrome; PCI: Percutaneous Coronary Intervention; MI: Myocardial Infarction.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of eptifibatide on platelet function.

Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)

LTA is considered the gold standard for assessing platelet function.[14][15]

Principle: Measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.

Methodology:

-

Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate.[16]

-

PRP and PPP Preparation:

-

Assay Procedure:

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Pre-warm PRP samples to 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add the platelet agonist (e.g., ADP, collagen, thrombin receptor-activating peptide) to the PRP sample in the aggregometer cuvette with continuous stirring.

-

Record the change in light transmission for a defined period (typically 5-10 minutes).

-

-

Eptifibatide Treatment: Incubate PRP with varying concentrations of eptifibatide for a specified time before adding the agonist to determine the dose-dependent inhibitory effect.

Flow Cytometry for Platelet Activation Markers

Flow cytometry allows for the quantitative analysis of specific cell-surface markers of platelet activation.

Principle: Utilizes fluorescently labeled antibodies to detect the expression of activation-dependent antigens on the platelet surface, such as P-selectin (CD62P) and the activated conformation of GPIIb/IIIa (PAC-1).[17][18]

Methodology:

-

Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., acid-citrate-dextrose).

-

Platelet Stimulation:

-

Dilute whole blood with a suitable buffer (e.g., Tyrode's buffer).

-

Add a platelet agonist (e.g., ADP, TRAP) and incubate for a defined time at room temperature.

-

Include an unstimulated control.

-

-

Antibody Staining:

-

Add fluorescently labeled antibodies (e.g., anti-CD62P-PE, PAC-1-FITC) to the stimulated and unstimulated samples.

-

Incubate in the dark at room temperature.

-

-

Fixation: Fix the samples with paraformaldehyde.

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the platelet population based on forward and side scatter characteristics.

-

Quantify the percentage of platelets positive for each activation marker and the mean fluorescence intensity.

-

-

Eptifibatide Treatment: Pre-incubate the diluted whole blood with eptifibatide before the addition of the agonist to assess its inhibitory effect on marker expression.

Western Blotting for Platelet Signaling Proteins

Western blotting can be used to investigate the phosphorylation status and expression levels of key proteins in platelet signaling cascades.

Principle: Separates proteins by size via gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.[19]

Methodology:

-

Platelet Isolation and Lysis:

-

Isolate platelets from whole blood by centrifugation.

-

Lyse the platelets in a buffer containing protease and phosphatase inhibitors.[20]

-

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phosphorylated forms of Src, FAK, or other downstream signaling molecules).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Eptifibatide Treatment: Treat isolated platelets with eptifibatide prior to stimulation with an agonist to examine its effect on the phosphorylation of downstream signaling proteins.

Conclusion

Eptifibatide is a well-characterized GPIIb/IIIa inhibitor that effectively prevents platelet aggregation by competitively and reversibly blocking the final common pathway of this process. Its mechanism of action, involving the interruption of both "inside-out" and "outside-in" signaling, has been extensively studied and validated in numerous preclinical and clinical investigations. The quantitative data from pivotal trials underscore its clinical efficacy in reducing ischemic events in patients with acute coronary syndromes and those undergoing percutaneous coronary interventions. The experimental protocols detailed herein provide a robust framework for the continued investigation of eptifibatide and other antiplatelet agents.

References

- 1. Clinical and economic studies of eptifibatide in coronary stenting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eptifibatide: a review of its use in patients with acute coronary syndromes and/or undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Platelet glycoprotein IIb/IIIa inhibitors in percutaneous coronary intervention: focus on the pharmacokinetic-pharmacodynamic relationships of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Inhibition of platelet glycoprotein IIb/IIIa with eptifibatide in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Randomised placebo-controlled trial of effect of eptifibatide on complications of percutaneous coronary intervention: IMPACT-II. Integrilin to Minimise Platelet Aggregation and Coronary Thrombosis-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Platelet glycoprotein IIb/IIIa integrin blockade with eptifibatide in coronary stent intervention: the ESPRIT trial: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Eptifibatide: a potent inhibitor of the platelet receptor integrin glycoprotein IIb/IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. plateletservices.com [plateletservices.com]

- 15. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 17. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]

From Venom to Vasculature: A Technical Guide to the Discovery and Development of Eptifibatide

Affiliation: Google Research

Abstract

Eptifibatide (B1663642) (Integrilin®) is a potent, intravenously administered antiplatelet agent widely used in the management of acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI). Its origin story is a compelling example of natural product drug discovery, tracing back to a specific protein isolated from snake venom. This technical guide provides an in-depth review of the discovery and development of eptifibatide, from the initial screening of snake venoms to its chemical synthesis and clinical validation. We detail the mechanism of action, key experimental protocols used in its characterization, and quantitative data from pivotal clinical trials. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this significant therapeutic agent.

Introduction: The Serendipitous Sting

The quest for novel antithrombotic therapies has often led researchers to nature's vast pharmacopeia. Snake venoms, in particular, are complex cocktails of bioactive proteins and peptides that have evolved to target mammalian physiological systems, including hemostasis.[1] The development of eptifibatide is a direct result of this bioprospecting.

The primary cause of acute coronary syndromes is the formation of a platelet-rich thrombus following the rupture of an atherosclerotic plaque.[[“]] Platelet aggregation, the process by which platelets clump together, is the critical final step in thrombus formation. This process is mediated by the platelet surface receptor, glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa), an integrin that, upon activation, binds to fibrinogen and von Willebrand factor, creating bridges between adjacent platelets.[3][4] The discovery that GPIIb/IIIa is the final common pathway for platelet aggregation made it a prime target for therapeutic intervention.[[“]]

Discovery: From Rattlesnake to Receptor

The journey to eptifibatide began in the early 1990s at COR Therapeutics, where researchers systematically screened dozens of snake venoms for their ability to inhibit platelet aggregation.[5][6] The goal was to identify a disintegrin—a class of cysteine-rich, non-enzymatic proteins found in viper venom—that specifically blocked the GPIIb/IIIa receptor.

While many venoms showed inhibitory activity, most contained disintegrins with an Arg-Gly-Asp (RGD) recognition sequence.[6] This motif is not specific to GPIIb/IIIa and also binds to other integrins, posing a risk of off-target effects.[6][7] The breakthrough came from screening the venom of the Southeastern Pygmy Rattlesnake, Sistrurus miliarius barbouri.[8] This venom was unique in its high specificity for the GPIIb/IIIa receptor.[8]

The active protein, named barbourin (B1177368) , was isolated and sequenced.[8][9] It was found to be a 73-amino acid protein highly homologous to other disintegrins but with a critical substitution in its active site: a Lys-Gly-Asp (KGD) sequence instead of the common RGD motif.[6][8] This single amino acid change from arginine (Arg) to lysine (B10760008) (Lys) was determined to be the key to barbourin's remarkable specificity for GPIIb/IIIa.[7][8]

Development: Rational Drug Design

While barbourin itself was a promising lead, its large size and protein nature made it unsuitable as a therapeutic drug due to potential immunogenicity and high manufacturing costs.[7] The development team, led by chemist Robert M. Scarborough, embarked on a rational drug design campaign to create a small, synthetic molecule that mimicked the action of barbourin.[5]

The process involved several key steps:

-

Truncation: The 73-amino acid barbourin protein was systematically shortened to identify the minimum active sequence (MAS) that retained its high affinity and specificity for the GPIIb/IIIa receptor. This led to a much smaller peptide.[7][10]

-

Synthesis and Modification: A synthetic heptapeptide (B1575542) (a peptide with seven amino acids) was constructed, incorporating a modified KGD sequence.[11][12]

-

Cyclization: To increase stability and conformational rigidity, the peptide was cyclized via a disulfide bridge formed between a mercaptopropionyl residue and a cysteine residue.[7] This cyclic structure enhances the drug's bioavailability and in vivo stability.[7]

The resulting molecule was eptifibatide , a synthetic cyclic heptapeptide that is a highly specific, reversible inhibitor of the GPIIb/IIIa receptor.[[“]][13] It was approved by the U.S. Food and Drug Administration (FDA) in 1998 for the treatment of ACS and for patients undergoing PCI.[11][14]

Visualizations

Logical Progression from Venom to Drug

Caption: Logical flow from the discovery of barbourin in snake venom to the clinical application of eptifibatide.

Mechanism of Action

Eptifibatide exerts its antiplatelet effect by acting as a direct, reversible, and competitive antagonist of the GPIIb/IIIa receptor.[15][16]

-

Platelet Activation: In response to vascular injury, platelets are activated by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, and collagen.[4]

-

Conformational Change: This activation triggers an "inside-out" signaling cascade that causes a conformational change in the GPIIb/IIIa receptor, exposing its ligand-binding site.[17]

-

Ligand Binding & Aggregation: Activated GPIIb/IIIa receptors bind circulating fibrinogen, which acts as a molecular bridge, cross-linking adjacent platelets to form an aggregate.[3]

-

Inhibition by Eptifibatide: Eptifibatide, with its modified KGD sequence, mimics the binding motif of fibrinogen.[18] It competitively binds to the activated GPIIb/IIIa receptor, physically blocking fibrinogen and von Willebrand factor from accessing their binding sites.[5][18] This prevents platelet cross-linking and disrupts the final common pathway of aggregation.[16]

The inhibition is dose-dependent, and therapeutic regimens are designed to achieve greater than 80% inhibition of platelet aggregation to effectively prevent thrombosis.[19] Due to its reversible binding and short plasma half-life, platelet function returns to normal within 4 to 8 hours after discontinuing the infusion.[18]

Signaling Pathway of Platelet Aggregation and Eptifibatide Inhibition

Caption: Platelet aggregation pathway and the inhibitory point of action for eptifibatide.

Quantitative Data Summary

The pharmacological profile and clinical efficacy of eptifibatide have been established through extensive preclinical and clinical research. Key quantitative data are summarized below.

Table 1: Pharmacokinetic and Pharmacodynamic Properties of Eptifibatide

| Parameter | Value | Reference(s) |

| Molecular Formula | C₃₅H₄₉N₁₁O₉S₂ | [5] |

| Molecular Weight | 831.96 Da | [5] |

| Mechanism of Action | Reversible GPIIb/IIIa Receptor Antagonist | [15][16] |

| Onset of Action | ~15 minutes after bolus | [18] |

| Plasma Half-life | ~2.5 hours | [18] |

| Plasma Protein Binding | ~25% | [18][19] |

| Route of Elimination | Primarily renal clearance | [18] |

| Pharmacodynamic Target | >80% inhibition of ADP-induced platelet aggregation | [19] |

| Reversibility | Platelet function returns to normal 4-8 hours post-infusion | [18] |

Table 2: Summary of Pivotal Clinical Trial Outcomes

| Trial | Patient Population | Dosing Regimen | Primary Endpoint | Result | Reference(s) |

| IMPACT-II | 4,010 patients undergoing PCI | Bolus: 135 µg/kgInfusion: 0.5 µg/kg/min | 30-day composite of death, MI, urgent revascularization, or stent for abrupt closure | 9.1% (Eptifibatide) vs. 11.6% (Placebo)p=0.035 (by treatment-received analysis) | [16][18] |

| PURSUIT | 10,948 patients with NSTE-ACS | Bolus: 180 µg/kgInfusion: 2.0 µg/kg/min | 30-day composite of death or nonfatal MI | 14.2% (Eptifibatide) vs. 15.7% (Placebo)p=0.042 | [1][5][16] |

NSTE-ACS: Non-ST-Elevation Acute Coronary Syndrome; PCI: Percutaneous Coronary Intervention; MI: Myocardial Infarction.

Key Experimental Protocols

The characterization of eptifibatide involved a suite of standard and specialized assays to determine its potency, specificity, and efficacy.

Platelet Aggregation Assay (Light Transmission Aggregometry)

-

Objective: To measure the ability of eptifibatide to inhibit platelet aggregation induced by various agonists ex vivo.

-

Methodology:

-

Sample Preparation: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed (e.g., 150g for 10 minutes). Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation and used to set the 100% transmission baseline. The platelet count in PRP is standardized.[20]

-

Incubation: Aliquots of PRP are placed in an aggregometer cuvette and warmed to 37°C. A range of eptifibatide concentrations are added and incubated for a short period (e.g., 5-10 minutes).[6]

-

Aggregation Induction: A platelet agonist, such as ADP (e.g., 5-20 µM) or thrombin receptor agonist peptide (TRAP), is added to the PRP to induce aggregation.[21]

-

Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is continuously recorded by the aggregometer for a set period (e.g., 5-10 minutes).

-

Data Analysis: The maximum percentage of aggregation is calculated relative to the PPP baseline. The concentration of eptifibatide that causes 50% inhibition of aggregation (IC₅₀) is determined to quantify its potency.

-

GPIIb/IIIa Receptor Binding Assay

-

Objective: To quantify the binding affinity and occupancy of eptifibatide at the GPIIb/IIIa receptor on the platelet surface.

-

Methodology:

-

Sample Preparation: PRP is prepared as described above.

-

Competitive Binding: Platelets are incubated with a fixed concentration of a radiolabeled or fluorescently-labeled ligand known to bind GPIIb/IIIa (e.g., labeled fibrinogen or a specific monoclonal antibody like LYP18) in the presence of increasing concentrations of eptifibatide.[22]

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound ligand is then separated from unbound ligand, typically by centrifugation or filtration.

-

Quantification: The amount of labeled ligand bound to the platelets is quantified using a scintillation counter (for radiolabels) or a flow cytometer (for fluorophores).

-

Data Analysis: The data are used to generate a competitive binding curve. The concentration of eptifibatide that displaces 50% of the labeled ligand (IC₅₀) is calculated. This value can be used to determine the binding affinity (Ki) of eptifibatide for the GPIIb/IIIa receptor. Receptor occupancy can be directly measured using flow cytometry with antibodies that detect both total and unoccupied receptors.[22]

-

In Vivo Thrombosis Model (Ferric Chloride-Induced Carotid Artery Thrombosis)

-

Objective: To evaluate the antithrombotic efficacy of eptifibatide in a living animal model.

-

Methodology:

-

Animal Preparation: An appropriate animal model (e.g., mouse, rat, or baboon) is anesthetized. The carotid artery is surgically exposed.[8]

-

Drug Administration: Eptifibatide or a vehicle control is administered intravenously via a catheter (e.g., in the jugular vein) at a predetermined dose.

-

Thrombus Induction: A piece of filter paper saturated with ferric chloride (FeCl₃, e.g., 10%) is applied to the adventitial surface of the carotid artery for a few minutes. FeCl₃ causes oxidative endothelial injury, exposing the subendothelium and triggering robust, platelet-rich thrombus formation.[13]

-

Blood Flow Monitoring: Blood flow through the artery is monitored continuously using a Doppler flow probe placed distal to the injury site.

-

Data Analysis: The primary endpoint is the time to vessel occlusion (cessation of blood flow). A significant increase in the time to occlusion in the eptifibatide-treated group compared to the control group indicates antithrombotic efficacy. Bleeding time can also be assessed as a measure of safety.[8]

-

Experimental Workflow for Eptifibatide Discovery and Preclinical Testing

Caption: Workflow diagram illustrating the key stages from initial screening to preclinical validation of eptifibatide.

Conclusion

The development of eptifibatide is a landmark achievement in drug discovery, perfectly illustrating a bench-to-bedside journey that began with a natural toxin and ended with a life-saving therapeutic. By combining systematic biological screening with rational peptide chemistry, researchers were able to translate the unique specificity of a snake venom protein into a small, synthetic, and highly effective drug. The in-depth understanding of its mechanism of action, supported by robust preclinical and clinical data, has solidified its role as a cornerstone of antiplatelet therapy in high-risk cardiovascular patients. The story of eptifibatide continues to serve as an inspiration and a powerful case study for the development of targeted therapeutics derived from natural sources.

References

- 1. ahajournals.org [ahajournals.org]

- 2. consensus.app [consensus.app]

- 3. ahajournals.org [ahajournals.org]

- 4. Glycoprotein IIb/IIIa - Wikipedia [en.wikipedia.org]

- 5. Eptifibatide: a review of its use in patients with acute coronary syndromes and/or undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2.6. Platelet aggregation assay [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

- 9. A novel method to assess platelet inhibition by eptifibatide with thrombelastograph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo models for the evaluation of antithrombotics and thrombolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Eptifibatide: a review of its use in patients with acute coronary syndromes and/or undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of thrombus formation in vivo by novel antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thrombosis Modeling & Pharmacodynamics Services - Creative Biolabs [creative-biolabs.com]

- 14. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Clinical and economic studies of eptifibatide in coronary stenting - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The GPIIb/IIIa (integrin αIIbβ3) odyssey: a technology-driven saga of a receptor with twists, turns, and even a bend - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Randomised placebo-controlled trial of effect of eptifibatide on complications of percutaneous coronary intervention: IMPACT-II. Integrilin to Minimise Platelet Aggregation and Coronary Thrombosis-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ptfarm.pl [ptfarm.pl]

- 21. ahajournals.org [ahajournals.org]

- 22. ahajournals.org [ahajournals.org]

The Pharmacodynamics of Eptifibatide in Isolated Platelet Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptifibatide (B1663642) is a cyclic heptapeptide (B1575542) that acts as a reversible, competitive antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1][2] Derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri), eptifibatide mimics the arginine-glycine-aspartic acid (RGD) sequence, which is a key recognition site for ligands of the GPIIb/IIIa receptor.[2] By binding to this receptor, eptifibatide prevents the binding of fibrinogen, von Willebrand factor, and other adhesive ligands, thereby inhibiting the final common pathway of platelet aggregation.[1][3][4] This technical guide provides an in-depth overview of the pharmacodynamics of eptifibatide as observed in isolated platelet studies, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Pharmacodynamic Data

The inhibitory effects of eptifibatide on platelet function have been quantified in numerous in vitro studies. The following tables summarize key pharmacodynamic parameters, including the half-maximal inhibitory concentration (IC50) for platelet aggregation induced by various agonists and the dissociation constant (Kd) for its binding to the GPIIb/IIIa receptor.

Table 1: IC50 of Eptifibatide for Inhibition of Platelet Aggregation

| Agonist | Platelet Source | Anticoagulant | IC50 (µg/mL) | Reference |

| ADP (20 µM) | Human | Citrate | 0.11 - 0.22 | [5] |

| Collagen (5 µg/mL) | Human | Citrate | 0.28 - 0.34 | [5] |

| ADP | Porcine | Not Specified | 16 - 27 | [6] |

| Collagen | Porcine | Not Specified | 16 - 27 | [6] |

| Thrombin | Porcine | Not Specified | 16 - 27 | [6] |

Table 2: Binding Affinity of Eptifibatide for the GPIIb/IIIa Receptor

| Parameter | Value | Reference |

| Kd | 100 nmol/L | [7] |

Experimental Protocols

Preparation of Washed Platelets

A standardized protocol for the preparation of washed platelets is crucial for obtaining reliable and reproducible results in in vitro studies.

Objective: To isolate platelets from whole blood and suspend them in a buffered solution, free from plasma proteins and other blood cells.

Materials:

-

Human whole blood collected in acid-citrate-dextrose (ACD) anticoagulant.

-

Tyrode's buffer with 0.35% albumin and 0.02 U/mL apyrase.

-

Prostacyclin (PGI2).

-

Centrifuge with a swinging-bucket rotor.

Procedure:

-

Centrifuge anticoagulated whole blood at 200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Carefully aspirate the PRP and transfer it to a new centrifuge tube.

-

Add PGI2 to the PRP to a final concentration of 0.1 µg/mL to prevent platelet activation during subsequent steps.

-

Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.

-

Discard the supernatant (platelet-poor plasma) and gently resuspend the platelet pellet in Tyrode's buffer.

-

Repeat the centrifugation and resuspension steps twice more to ensure the removal of plasma components.

-

After the final wash, resuspend the platelets in Tyrode's buffer and adjust the platelet count to the desired concentration (e.g., 2.5 x 10^8 cells/mL) for use in subsequent assays.

Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet aggregation in vitro.

Objective: To measure the eptifibatide-mediated inhibition of agonist-induced platelet aggregation.

Materials:

-

Washed platelet suspension.

-

Platelet agonists: Adenosine diphosphate (B83284) (ADP), collagen, thrombin.

-

Eptifibatide at various concentrations.

-

Light transmission aggregometer.

Procedure:

-

Pre-warm the washed platelet suspension to 37°C.

-

Place a cuvette with the platelet suspension in the aggregometer and establish a baseline reading (0% aggregation). A corresponding cuvette with buffer serves as the 100% aggregation reference.

-

Add a specific concentration of eptifibatide to the platelet suspension and incubate for a predetermined time (e.g., 5 minutes).

-

Initiate platelet aggregation by adding a known concentration of an agonist (e.g., 20 µM ADP or 5 µg/mL collagen).

-

Record the change in light transmission over time as platelets aggregate. The maximum aggregation is recorded.

-

Repeat the procedure for a range of eptifibatide concentrations to generate a dose-response curve and calculate the IC50 value.

Flow Cytometry for GPIIb/IIIa Receptor Occupancy

Flow cytometry allows for the quantification of eptifibatide binding to the GPIIb/IIIa receptor on the platelet surface.

Objective: To determine the percentage of GPIIb/IIIa receptors occupied by eptifibatide.

Materials:

-

Washed platelet suspension.

-

Eptifibatide at various concentrations.

-

Fluorescently-labeled monoclonal antibody specific for an epitope on GPIIb/IIIa that is blocked by eptifibatide (e.g., a competitor antibody).

-

Fluorescently-labeled monoclonal antibody specific for a non-competing epitope on GPIIb/IIIa (to identify the total platelet population).

-

Flow cytometer.

Procedure:

-

Incubate aliquots of the washed platelet suspension with varying concentrations of eptifibatide.

-

Add the fluorescently-labeled competitor and non-competitor monoclonal antibodies to the platelet suspensions.

-

Incubate in the dark to allow for antibody binding.

-

Fix the platelets with a suitable fixative (e.g., 1% paraformaldehyde).

-

Analyze the samples on a flow cytometer, gating on the platelet population using the non-competitor antibody.

-

Measure the fluorescence intensity of the competitor antibody. A decrease in fluorescence intensity with increasing eptifibatide concentration indicates receptor occupancy.

-

Calculate the percentage of receptor occupancy based on the reduction in fluorescence compared to the untreated control.

Signaling Pathways and Mechanism of Action

Eptifibatide exerts its antiplatelet effect by interfering with the final step of platelet aggregation, which is mediated by the GPIIb/IIIa receptor. The activation of this receptor is a complex process involving "inside-out" and "outside-in" signaling.

Inside-Out Signaling: GPIIb/IIIa Activation

Platelet agonists such as ADP, collagen, and thrombin bind to their respective receptors on the platelet surface, initiating a cascade of intracellular signaling events. This "inside-out" signaling pathway culminates in the activation of the GPIIb/IIIa receptor, transforming it from a low-affinity to a high-affinity state for its ligands. Key players in this process include the proteins talin and kindlin, which bind to the cytoplasmic tail of the β3 subunit of the GPIIb/IIIa receptor, leading to a conformational change that exposes the ligand-binding site on the extracellular domain.

Caption: Inside-Out Signaling Pathway Leading to GPIIb/IIIa Activation.

Eptifibatide's Mechanism of Action

Eptifibatide competitively binds to the activated GPIIb/IIIa receptor, physically obstructing the binding of fibrinogen and other ligands. This blockade prevents the formation of platelet aggregates, which is the crucial step in thrombus formation.

Caption: Mechanism of Eptifibatide-Mediated Inhibition of Platelet Aggregation.

Outside-In Signaling

Once fibrinogen binds to the activated GPIIb/IIIa receptor, it triggers "outside-in" signaling. This process involves the clustering of GPIIb/IIIa receptors and the recruitment of various signaling molecules to the cytoplasmic tails of the receptor. This further reinforces platelet activation, leading to irreversible aggregation, clot retraction, and stabilization of the thrombus. By preventing the initial binding of fibrinogen, eptifibatide also effectively blocks this downstream "outside-in" signaling cascade.

Conclusion

In vitro studies using isolated platelets have been instrumental in elucidating the pharmacodynamics of eptifibatide. These studies have provided quantitative data on its potent inhibitory effects on platelet aggregation and its high affinity for the GPIIb/IIIa receptor. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of eptifibatide and other GPIIb/IIIa inhibitors. A thorough understanding of the underlying signaling pathways further clarifies the mechanism by which eptifibatide effectively prevents the final common step in platelet aggregation, making it a valuable therapeutic agent in the management of acute coronary syndromes.

References

- 1. Platelet integrin alpha(IIb)beta(3): activation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The integrin alpha IIb/beta 3 in human platelet signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of the platelet glycoprotein IIb/IIIa in thrombosis and haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Platelet Activation and Integrin αIIβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Off-Target Effects of Eptifibatide in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptifibatide (B1663642) is a cyclic heptapeptide (B1575542) administered intravenously that acts as a reversible inhibitor of the platelet glycoprotein (B1211001) (GP) IIb/IIIa receptor (also known as integrin αIIbβ3).[1][2][3][4] By blocking this receptor, eptifibatide prevents the binding of fibrinogen, von Willebrand factor, and other adhesive ligands, thereby inhibiting the final common pathway of platelet aggregation.[4][5][6] This on-target effect is crucial for its clinical application in treating acute coronary syndromes (ACS) and for patients undergoing percutaneous coronary intervention (PCI).[2][5][7] However, beyond its well-characterized antiplatelet activity, eptifibatide can elicit off-target effects in various cellular models. This guide provides an in-depth technical overview of these effects, focusing on the underlying mechanisms, experimental evidence, and methodological considerations.

Immune-Mediated Thrombocytopenia

The most significant off-target effect of eptifibatide is drug-induced immune thrombocytopenia (DIT).[8][9][10] This rare but potentially severe complication is characterized by a rapid decrease in platelet count following eptifibatide administration.[9] The underlying mechanism is believed to involve the formation of drug-dependent antibodies that recognize the GPIIb/IIIa receptor only when eptifibatide is bound.[5][11]

Signaling Pathway

Eptifibatide-induced thrombocytopenia is not due to simple platelet opsonization but involves an active signaling cascade. The binding of eptifibatide-dependent IgG antibodies to the drug-receptor complex on the platelet surface leads to the engagement of the FcγRIIa receptor.[11] This co-ligation of GPIIb/IIIa and FcγRIIa initiates a downstream signaling pathway involving the activation of Src family kinases, Syk, and phospholipase Cγ2 (PLCγ2).[11] This signaling cascade ultimately results in platelet activation, secretion, aggregation, and subsequent clearance from circulation.[11] Interestingly, the cytoplasmic domain of the β3 integrin subunit is essential for this antibody-mediated platelet activation.[11]

Quantitative Data

The incidence of severe thrombocytopenia with eptifibatide is relatively low. The following table summarizes data from clinical observations.

| Parameter | Observation | Reference |

| Incidence of Thrombocytopenia (<20,000 cells/μL) | 0.2% in the eptifibatide group vs. <0.1% in the placebo group | [7] |

| Time to Platelet Nadir | Average of 36 ± 29 hours after infusion initiation | [8] |

| Average Platelet Count Drop | From 157 ± 80 to 59 ± 27 ×10⁹/L | [8] |

Interaction with Other Integrins

While eptifibatide is highly selective for GPIIb/IIIa, some evidence suggests it can also interact with other integrins, particularly αvβ3, albeit with lower affinity.[12][13] The αvβ3 integrin is expressed on various cell types, including vascular smooth muscle cells (SMCs) and endothelial cells.[12]

Cellular Effects

Studies have shown that eptifibatide can inhibit the αvβ3-mediated attachment of human aortic SMCs and human umbilical vein endothelial cells (HUVECs) to extracellular matrix proteins like thrombospondin and prothrombin.[12] This inhibitory effect was specific, as it did not affect αvβ5- or β1-mediated cell attachment.[12] This suggests that at higher concentrations, eptifibatide may have effects on vascular cell biology beyond its antiplatelet actions.

References

- 1. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice [mdpi.com]

- 3. Eptifibatide - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Eptifibatide: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. icrp.org.uk [icrp.org.uk]

- 9. safetherapeutics.com [safetherapeutics.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Eptifibatide-induced thrombocytopenia and thrombosis in humans require FcγRIIa and the integrin β3 cytoplasmic domain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. mdpi.com [mdpi.com]

eptifibatide's role in the coagulation cascade

An In-Depth Technical Guide on the Role of Eptifibatide (B1663642) in the Coagulation Cascade

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eptifibatide is a potent, reversible, and highly specific inhibitor of the platelet glycoprotein (B1211001) (GP) IIb/IIIa receptor.[1][2] As a cyclic heptapeptide (B1575542) derived from a protein found in the venom of the southeastern pygmy rattlesnake, it represents a key therapeutic agent in the management of acute coronary syndromes (ACS) and as an adjunct to percutaneous coronary intervention (PCI).[1][3] This guide delineates the precise mechanism of action of eptifibatide, its interaction with the coagulation cascade, quantitative pharmacodynamic parameters, and the experimental protocols used for its characterization. By focusing on the molecular interactions and their clinical sequelae, this document serves as a technical resource for professionals in cardiovascular research and drug development.

Eptifibatide's Mechanism of Action

Eptifibatide's primary role is not in the enzymatic coagulation cascade (secondary hemostasis) but in primary hemostasis, specifically targeting the final common pathway of platelet aggregation.[2][4]

-

Target Receptor: The drug selectively targets the platelet GP IIb/IIIa receptor (also known as integrin αIIbβ3).[5] This receptor is abundant on the surface of platelets and their precursors.[2]

-

Molecular Interaction: Eptifibatide contains a lysine-glycine-aspartic acid (KGD) sequence which mimics the arginine-glycine-aspartic acid (RGD) motif present in fibrinogen and other ligands.[6][7] It competitively and reversibly binds to the GP IIb/IIIa receptor, sterically hindering the binding of fibrinogen and von Willebrand factor (vWF).[6][8]

-

Pharmacological Effect: By preventing fibrinogen from cross-linking activated platelets, eptifibatide potently inhibits platelet aggregation, regardless of the initial activating stimulus (e.g., ADP, thrombin, collagen).[9] This action prevents the formation of a stable platelet plug, a critical step in thrombus development.[8]

The diagram below illustrates the inhibitory action of eptifibatide on the platelet aggregation pathway.

Caption: Eptifibatide competitively inhibits fibrinogen binding to active GPIIb/IIIa receptors.

Eptifibatide's Position in the Broader Coagulation Process

The formation of a stable blood clot involves two distinct but interconnected processes: primary hemostasis (platelet plug formation) and secondary hemostasis (the coagulation factor cascade). Eptifibatide's action is confined to primary hemostasis. It does not directly affect the function of coagulation factors like thrombin or the conversion of fibrinogen to fibrin (B1330869). However, by preventing the formation of a primary platelet plug, it removes the scaffold upon which a stable fibrin clot is built, thereby indirectly impacting the overall thrombotic process.

The following diagram illustrates the relationship between the stages of hemostasis and the point of intervention for eptifibatide.

Caption: Eptifibatide acts on primary hemostasis by inhibiting platelet aggregation.

Quantitative Pharmacodynamic and Clinical Data

The efficacy and safety profile of eptifibatide has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.

Table 1: Pharmacodynamic Properties

| Parameter | Value | Conditions / Assay | Reference(s) |

| Binding Affinity (Kd) | ~120 nM | To GP IIb/IIIa receptor | [6] |

| IC50 (ADP-induced Aggregation) | 0.11 - 0.22 µg/mL | In vitro, citrated blood, 20 µM ADP | [10] |

| IC50 (Collagen-induced Aggregation) | 0.28 - 0.34 µg/mL | In vitro, citrated blood, 5 µg/mL collagen | [10] |

| Plasma Half-life | ~2.5 hours | In healthy patients | [3][4] |

| Platelet Function Recovery | ~4 to 8 hours | Time for platelet function to return to normal post-infusion | [3] |

| Plasma Protein Binding | ~25% | In human plasma | [3][9] |

Table 2: Clinical Efficacy and Safety Outcomes (from select trials)

| Trial | Patient Population | Eptifibatide Regimen | Primary Endpoint | Result (Eptifibatide vs. Placebo) | Reference(s) |

| IMPACT-II | PCI | 135 µg/kg bolus + 0.5 µg/kg/min infusion | Death, MI, or urgent revascularization at 30 days | 9.1% vs. 11.6% (P=0.035) | [11][12] |

| PURSUIT | ACS (UA/NSTEMI) | 180 µg/kg bolus + 2.0 µg/kg/min infusion | Death or nonfatal MI at 30 days | 14.2% vs. 15.7% (P=0.042) | [12][13][14] |

| PURSUIT (Major Bleeding) | ACS (UA/NSTEMI) | 180 µg/kg bolus + 2.0 µg/kg/min infusion | TIMI Major Bleeding | 10.6% vs. 9.1% (P=0.02) | [13] |

| Hemostasis Time (PCI) | MI patients undergoing PCI | Bolus only (180 µg/kg) vs. Bolus + Infusion | Mean hemostasis time post-sheath removal | 8.13 min vs. 16.46 min (P<0.001) | [15] |

Key Experimental Protocols

The characterization of eptifibatide relies on standardized laboratory techniques to measure its effect on platelet function.

Light Transmission Aggregometry (LTA)

LTA is the historical gold standard for assessing platelet aggregation.[16]

-

Principle: Measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[17][18]

-

Methodology:

-

Sample Preparation: Whole blood is collected in 3.2% sodium citrate.[17] PRP is prepared by slow centrifugation (e.g., 150-200g for 10-15 minutes) to separate platelets from red and white blood cells. Platelet-poor plasma (PPP) is prepared by a second, faster centrifugation (e.g., 2000g for 10 minutes).[16]

-

Assay: PRP is placed in a cuvette with a stir bar at 37°C in an aggregometer. A baseline light transmission is established.[17]

-

Agonist Addition: A platelet agonist (e.g., ADP, collagen) is added to induce aggregation.

-

Measurement: The instrument records the change in light transmission over time. The maximum aggregation is compared between samples incubated with eptifibatide versus a control.[19] The PPP is used to set the 100% aggregation (maximum light transmission) benchmark.[18]

-

Receptor Occupancy (RO) by Flow Cytometry

Flow cytometry is used to quantify the binding of eptifibatide to its target GP IIb/IIIa receptors on individual platelets.[20][21]

-

Principle: This technique uses fluorescently labeled antibodies to detect the proportion of receptors that are free versus those occupied by the drug.[22][23]

-

Methodology (Free Receptor Assay):

-

Sample Preparation: Whole blood samples are collected from subjects post-eptifibatide administration.

-

Staining: A fluorescently-labeled antibody that recognizes the GP IIb/IIIa receptor (and competes with eptifibatide for the same binding site) is added to the blood sample.

-

Incubation & Lysis: The sample is incubated to allow antibody binding to any unoccupied receptors. Red blood cells are then lysed.

-

Acquisition: The sample is run on a flow cytometer. Platelets are identified based on their light scatter properties (forward and side scatter).[20]

-

Analysis: The fluorescence intensity on the platelet population is measured. A lower fluorescence signal compared to a pre-dose or placebo sample indicates a higher level of receptor occupancy by eptifibatide.[24] The percentage of receptor occupancy is calculated relative to baseline (untreated) samples.

-

The workflow for a typical receptor occupancy study is shown below.

Caption: A typical workflow for determining eptifibatide receptor occupancy via flow cytometry.

Conclusion

Eptifibatide is a cornerstone of antiplatelet therapy, exerting its effect by directly and reversibly inhibiting the final step of platelet aggregation. Its mechanism is precisely targeted to the GP IIb/IIIa receptor, preventing the formation of the primary platelet plug without directly interfering with the enzymatic coagulation cascade. Understanding its pharmacodynamic profile, quantitative effects, and the methodologies used to assess its function is critical for its appropriate clinical application and for the development of future antithrombotic agents. This guide provides a foundational technical overview to support ongoing research and development in the field of cardiovascular therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Eptifibatide: a cyclic peptide that selectively inhibits platelet glycoprotein IIb/IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Platelet glycoprotein IIb/IIIa inhibitors in percutaneous coronary intervention: focus on the pharmacokinetic-pharmacodynamic relationships of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Eptifibatide? [synapse.patsnap.com]

- 9. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical and economic studies of eptifibatide in coronary stenting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic use of intravenous eptifibatide in patients undergoing percutaneous coronary intervention: acute coronary syndromes and elective stenting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Eptifibatide: a review of its use in patients with acute coronary syndromes and/or undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparing efficacy of receiving different dosages of eptifibatide in bleeding after percutaneous coronary intervention in patients with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 18. journals.viamedica.pl [journals.viamedica.pl]

- 19. ahajournals.org [ahajournals.org]

- 20. itrlab.com [itrlab.com]

- 21. Role of receptor occupancy assays by flow cytometry in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Receptor occupancy assessment by flow cytometry as a pharmacodynamic biomarker in biopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bioagilytix.com [bioagilytix.com]

- 24. bdbiosciences.com [bdbiosciences.com]

The Molecular Basis of Eptifibatide's Specificity for GPIIb/IIIa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals